molecular formula C11H14O5 B15139976 Methyl 3,4,5-trimethoxybenzoate-d9

Methyl 3,4,5-trimethoxybenzoate-d9

Cat. No.: B15139976
M. Wt: 235.28 g/mol
InChI Key: KACHFMOHOPLTNX-GQALSZNTSA-N
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Description

Methyl 3,4,5-trimethoxybenzoate-d9 is a deuterium-labeled derivative of Methyl 3,4,5-trimethoxybenzoate. This compound is primarily used in scientific research due to its unique properties imparted by the presence of deuterium atoms. Deuterium, a stable isotope of hydrogen, can significantly alter the pharmacokinetic and metabolic profiles of compounds, making this compound valuable in various fields of study .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,4,5-trimethoxybenzoate-d9 is synthesized from Gallic acid. The process involves the methylation of Gallic acid using deuterated reagents to introduce deuterium atoms into the final product. The typical reaction conditions include the use of deuterated methanol and a catalyst such as sulfuric acid .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial to achieve the desired isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4,5-trimethoxybenzoate-d9 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,4,5-trimethoxybenzoate-d9 is widely used in scientific research due to its unique properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 3,4,5-trimethoxybenzoate-d9 involves its interaction with various molecular targets and pathways. The presence of deuterium atoms can influence the compound’s binding affinity and metabolic stability. This can lead to altered pharmacokinetics, including slower metabolism and prolonged half-life. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Methyl 3,4,5-trimethoxybenzoate-d9 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its deuterium labeling, which imparts unique properties that are valuable in scientific research and industrial applications.

Properties

Molecular Formula

C11H14O5

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 3,4,5-tris(trideuteriomethoxy)benzoate

InChI

InChI=1S/C11H14O5/c1-13-8-5-7(11(12)16-4)6-9(14-2)10(8)15-3/h5-6H,1-4H3/i1D3,2D3,3D3

InChI Key

KACHFMOHOPLTNX-GQALSZNTSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC

Origin of Product

United States

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